

A Comparative Guide to the X-ray Crystallography of 1,5-Disubstituted Pyrazoles

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Compound of Interest

Compound Name: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific three-dimensional arrangement of substituents on the pyrazole ring, as determined by single-crystal X-ray crystallography, is pivotal for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the crystallographic data of several 1,5-disubstituted pyrazoles, offering insights into their solid-state conformations and intermolecular interactions.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 1,5-disubstituted pyrazole derivatives, providing a basis for comparing the structural impact of different substituents.

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole	Monoclinic	P2 ₁ /n	8.8768 (3)	16.959 (2)	17.522 0(1)	90	344.82	4	[2]
5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde	Monoclinic	P2 ₁ /c	21.952 4(15)	6.2511 (4)	24.152 1(16)	106.30 69(9)	3181.0 (4)	8	[3]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole	Monoclinic	P2 ₁ /c	9.5408 (16)	9.5827 (16)	11.580 (2)	105.83 8(3)	1018.5 (3)	4	[4]

le-3-
carbox
ylate

1-
phenyl
-N-
(4,5,6,
7-
tetrabr
omo-
1,3-
dioxois
oindoli
n-2-
yl)-5-
(thioph
en-2-
yl)-1H-
pyrazo
le-3-
carbox
amide

Monoclinic	P2 ₁ /c	9.3725 (6)	20.043 6(12)	15.328 1(11)	102.89 6(6)	2806.9 (3)	4	[5][6]
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Table 1: Unit Cell Parameters of Selected 1,5-Disubstituted Pyrazoles.

Compound	Dihedral Angle 1	Dihedral Angle 2	Ref.
1-[(2-Chlorophenyl)diphenyl methyl]-1H-pyrazole	Pyrazole ring and 2-chlorobenzene ring: 71.30(9)°	Pyrazole ring and one phenyl ring: 62.28(9)°, and the other phenyl ring: 69.48(9)°	[2]
5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde	Pyrazoline ring and dimethylamino-substituted phenyl ring: 82.44(5)°	Pyrazoline ring and methyl-substituted phenyl ring: 4.52(5)°	[3]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate	Phenyl ring and pyrazole ring: 60.83(5)°	-	[4]

Table 2: Selected Dihedral Angles in 1,5-Disubstituted Pyrazoles.

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed herein generally follows a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a solution of the purified pyrazole derivative.[7] Common techniques include slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[7] The choice of solvent is crucial and often requires screening of various options to obtain crystals of adequate size and quality.[7]

2. Data Collection: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1] The crystal is then placed in a diffractometer and cooled to a low temperature, typically around 100-172 K, to minimize thermal vibrations.[1][7] X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo K α or Cu K α

radiation) and a detector.^[1] A series of diffraction images are recorded as the crystal is rotated.^[1]

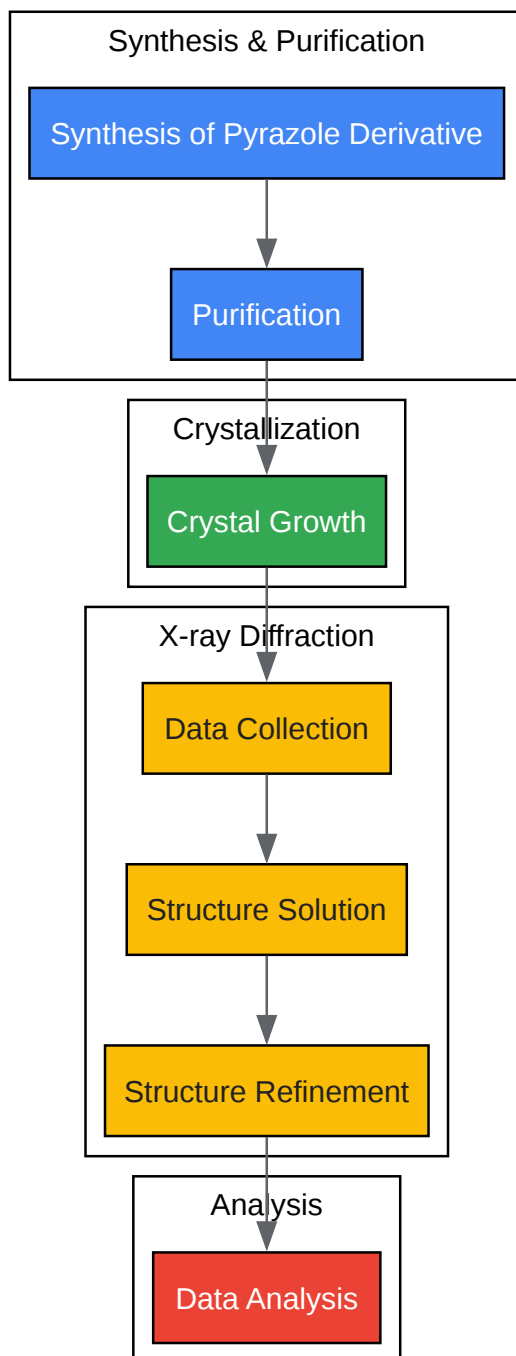
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.^[1] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.^{[1][7]} This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.^{[1][7]}

4. Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.^{[1][7]} This data is then analyzed to understand the molecular conformation, crystal packing, and any significant intermolecular interactions such as hydrogen bonds or π - π stacking.^[8]

Visualizations

Caption: General structure of 1,5-disubstituted pyrazoles.

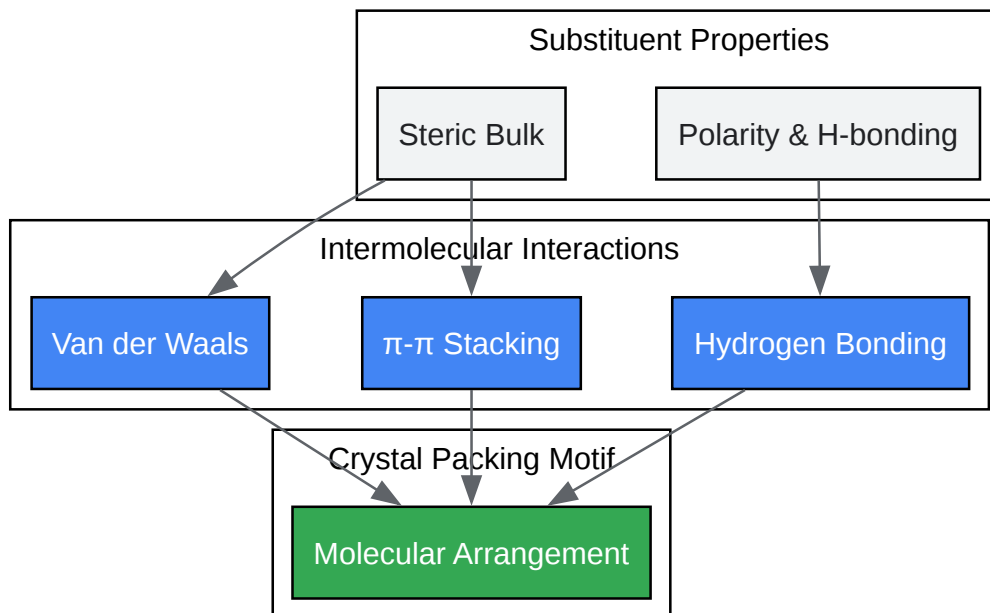
Experimental Workflow for X-ray Crystallography



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Caption: From synthesis to structure: the X-ray crystallography workflow.

Impact of Substituents on Crystal Packing



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